molecular formula C10H11BrFN B1319832 N-(5-Bromo-2-fluorobenzyl)cyclopropanamine CAS No. 926201-08-3

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine

Katalognummer: B1319832
CAS-Nummer: 926201-08-3
Molekulargewicht: 244.1 g/mol
InChI-Schlüssel: TUGQAZYOTSHQHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropanamine moiety linked to a 5-bromo-2-fluorobenzyl group. This compound has garnered interest in medicinal and synthetic chemistry due to its structural rigidity (from the cyclopropane ring) and halogenated aromatic system, which may influence bioactivity and binding interactions.

Synthesis: The compound is synthesized via a cyclization reaction starting from N-(5-bromo-2-fluorobenzyl)-N-(2-hydroxyethyl)-1-phenylcycloprop-2-ene-1-carboxamide. Treatment with powdered KOH induces a potassium-templated diastereoselective 7-exo-trig cycloaddition, yielding the bicyclic product in 87% efficiency after column chromatography . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.56 (dd, J = 6.6, 2.5 Hz, 1H), 4.87 (d, J = 15.2 Hz, 1H), 1.74 (dd, J = 7.0, 3.6 Hz, 1H).
  • HRMS: Calculated for C₁₉H₁₇BrFNO₂Na [M + Na]⁺: 412.0324; Found: 412.0320 .

Eigenschaften

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGQAZYOTSHQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588283
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926201-08-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride.

    Cyclopropanation: The cyclopropanamine moiety is synthesized through a cyclopropanation reaction, often involving the use of diazomethane or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(5-Bromo-2-fluorobenzyl)cyclopropanamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is highlighted through comparisons with analogous cyclopropanamine derivatives and halogenated benzylamines. Below is a detailed analysis:

N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine

Structural Differences: Substitutes bromo and fluoro groups with chloro and isopropyl groups. Synthesis: Prepared via hydrogenation of N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine over platinum catalysts .

N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide

Structural Differences : Incorporates a sulfonamide group and naphthalene ring, replacing the cyclopropanamine-fluorobenzyl system.
Synthesis : Derived from sulfonylation reactions; crystallographic data confirm geometric parameters consistent with bioactive sulfonamides .
Applications : Exhibits antibacterial, anti-inflammatory, and antitumor activities, attributed to sulfonamide pharmacophores .

N-(5-Bromo-2-fluorobenzyl)-N-methylamine (SC-30224)

Structural Differences : Replaces cyclopropanamine with a methyl group, simplifying the amine moiety.
Availability : Listed by SynChem, Inc. as a pharmaceutical building block (ID: SC-30224) .
Applications : Used in palladium-catalyzed C–N cross-coupling reactions, similar to cyclopropanamine derivatives in drug discovery workflows .

N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-1-amine

Structural Differences: Substitutes fluoro with methoxy and cyclopropanamine with isobutylamine. Synthesis: Not detailed in evidence, but methoxy groups typically enhance metabolic stability compared to halogens . Applications: Potential use in receptor-targeted therapies due to methoxy’s electron-donating effects.

N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine (6f)

Structural Differences : Replaces bromo-fluorobenzyl with a morpholine-containing benzyl group.
Synthesis : Synthesized via automated organic synthesis with a 52% yield, demonstrating versatility in cyclopropanamine derivatization .
Applications : Morpholine rings enhance solubility and are common in kinase inhibitors, suggesting distinct pharmacological targets compared to halogenated analogues .

Data Table: Key Properties and Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Yield Key Applications
This compound Br, F, cyclopropanamine 243.1 (C₁₀H₁₀BrFN) Cyclization with KOH 87% Research (discontinued)
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine Cl, isopropyl 239.7 (C₁₃H₁₇ClN) Hydrogenation over Pt catalysts N/A Undisclosed
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Br, Cl, sulfonamide, naphthalene 439.7 (C₁₉H₁₆BrClNO₂S) Sulfonylation N/A Antibacterial, antitumor
N-(5-Bromo-2-fluorobenzyl)-N-methylamine Br, F, methylamine 232.1 (C₈H₈BrFN) Palladium-catalyzed coupling N/A Pharmaceutical intermediates
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine Morpholine, benzyl 232.3 (C₁₄H₁₉N₂O) Automated synthesis 52% Kinase inhibitor scaffolds

Biologische Aktivität

N-(5-Bromo-2-fluorobenzyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropanamine core with a brominated and fluorinated benzyl substituent. The presence of halogens can significantly influence the compound's pharmacological properties, including its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often target lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation and cancer progression.

Structure-Activity Relationship (SAR)

Key Findings :

  • Bromine and Fluorine Substituents : The introduction of bromine and fluorine at the 5-position of the benzyl group has been shown to enhance the inhibitory potency against LSD1, with studies indicating that these halogen substitutions can modulate electronic properties, thereby influencing binding affinity.
  • Cyclopropanamine Core : The cyclopropanamine structure itself contributes to conformational rigidity, which is beneficial for binding interactions with target proteins.

Table 1: Inhibitory Potency of Related Compounds

CompoundIC50 (nM)Target
This compoundTBDLSD1
2-Methoxybenzyl derivative10LSD1
5-Bromo derivative15LSD1
Control (no substituents)200LSD1

Anticancer Properties

This compound has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by targeting LSD1, which is often overexpressed in tumors. The inhibition of LSD1 leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Neuroprotective Effects

Additionally, preliminary research suggests that this compound may exhibit neuroprotective properties, potentially through modulation of pathways involved in neurodegenerative diseases. The structural features that enhance its binding to LSD1 may also influence other targets implicated in neuronal health.

Case Studies

  • In Vitro Studies : In a study evaluating various derivatives, this compound was found to significantly reduce the viability of retinoblastoma cells, highlighting its potential as a therapeutic agent in pediatric cancers.
  • Animal Models : Preliminary animal studies indicated that administration of this compound led to reduced tumor growth rates in xenograft models, supporting its efficacy observed in vitro.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and LSD1, revealing critical amino acid residues involved in binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.